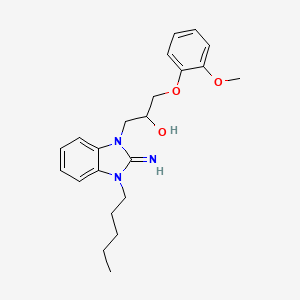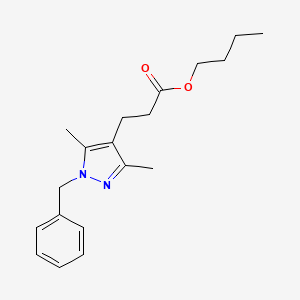
1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that combines a benzodiazole moiety with a methoxyphenoxy group, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzodiazole intermediate with an appropriate amine or imine precursor.
Attachment of the Pentyl Group: The pentyl group can be introduced through alkylation reactions using pentyl halides or other suitable alkylating agents.
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through etherification reactions using methoxyphenol and appropriate alkylating agents.
Final Coupling: The final coupling of the benzodiazole intermediate with the methoxyphenoxy group can be achieved through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and other suitable leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Imino-3-ethyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with an ethyl group instead of a pentyl group.
1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with a methyl group instead of a pentyl group.
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL lies in its specific combination of functional groups and the length of the alkyl chain (pentyl group), which may confer distinct biological or chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H29N3O3 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-(2-imino-3-pentylbenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H29N3O3/c1-3-4-9-14-24-18-10-5-6-11-19(18)25(22(24)23)15-17(26)16-28-21-13-8-7-12-20(21)27-2/h5-8,10-13,17,23,26H,3-4,9,14-16H2,1-2H3 |
Clé InChI |
WOFILWXIKKUJDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11574558.png)
![6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B11574560.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11574561.png)
![4,4,8-trimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11574562.png)
![Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate](/img/structure/B11574563.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11574576.png)
![1-(4-methylphenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11574577.png)
![(2E)-N-benzyl-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11574589.png)
![2-[(4-Chlorophenoxy)methyl]-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11574596.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11574598.png)
![5-{[3-(Diethylamino)propyl]amino}-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11574601.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B11574604.png)
![N-butyl-N,4,4-trimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11574619.png)
